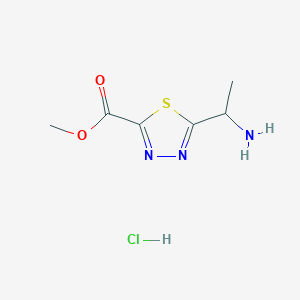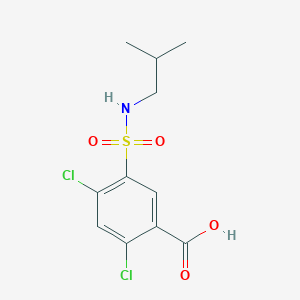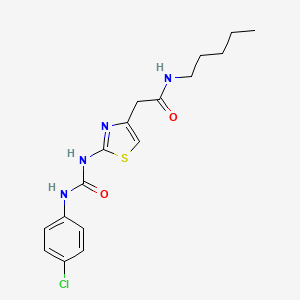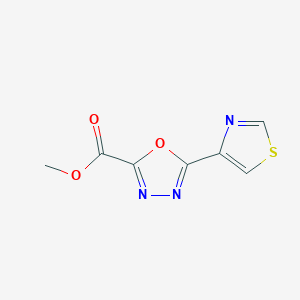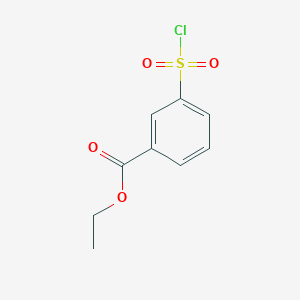
Ethyl 3-(chlorosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a chlorosulfonyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as benzenesulfonamide derivatives, have been used as lead compounds in the design of local anesthetics . These compounds often target sodium channels on nerve cells, preventing the channels from opening and blocking the influx of sodium ions .
Mode of Action
For instance, Benzocaine, a benzoate compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
Benzoate compounds are known to be involved in various degradation processes, such as the benzoate degradation process which breaks down benzoate in the lower bph pathway .
Pharmacokinetics
The compound’s molecular weight (24868) and molecular formula (C9H9ClO4S) have been documented . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar benzenesulfonamide derivatives have shown anticancer activity against different cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(chlorosulfonyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorosulfonylbenzoic acid, which is then esterified with ethanol to produce this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions with catalysts such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
Oxidized Benzene Derivatives: Formed from oxidation reactions
Aplicaciones Científicas De Investigación
Ethyl 3-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs with antibacterial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Comparación Con Compuestos Similares
Ethyl 3-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(chlorosulfonyl)benzoate: Similar structure but with the chlorosulfonyl group attached to the para position of the benzene ring.
Ethyl 3-(bromosulfonyl)benzoate: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorosulfonyl group, which influences its chemical behavior and applications .
Propiedades
IUPAC Name |
ethyl 3-chlorosulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZLUKCZKZQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2837809.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)
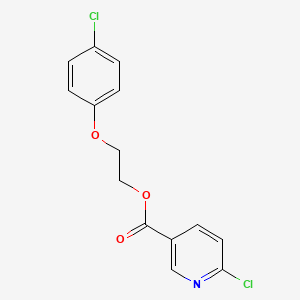
![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)
![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)
